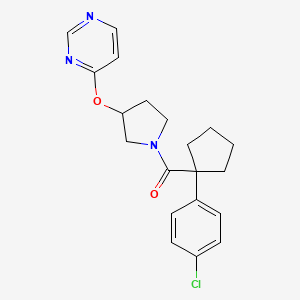![molecular formula C12H18N2O2S B2601804 1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415552-00-8](/img/structure/B2601804.png)
1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as MTUCB and is used primarily in laboratory experiments to study its biochemical and physiological effects.
Mechanism of Action
MTUCB exerts its effects by modulating the activity of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB plays a key role in the regulation of inflammation and immune responses. MTUCB has been shown to inhibit the activation of NF-κB, which leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
MTUCB has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the central nervous system, protect neurons from damage, and inhibit the growth of cancer cells. MTUCB has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
MTUCB is a useful tool for laboratory experiments due to its well-documented effects on NF-κB activation and its potential therapeutic applications. However, like any chemical compound, MTUCB has limitations in terms of its stability, solubility, and toxicity. These factors must be taken into account when designing experiments using MTUCB.
Future Directions
There are a number of future directions for research on MTUCB. One area of interest is the potential use of MTUCB as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for MTUCB in these conditions. Another area of interest is the development of new synthetic methods for MTUCB that are more efficient and cost-effective. Finally, research is needed to further elucidate the mechanism of action of MTUCB and its effects on other signaling pathways in addition to NF-κB.
Synthesis Methods
MTUCB can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyethyl)-3-aminomethylcyclopropane with thiophen-3-ylcarbonyl chloride. The resulting product is then treated with urea to produce MTUCB. Other methods of synthesis include the reaction of 1-(2-methoxyethyl)-3-cyclopropylmethylamine with thiophen-3-ylisocyanate.
Scientific Research Applications
MTUCB has been extensively studied in scientific research for its potential therapeutic applications. It has been found to possess anti-inflammatory, neuroprotective, and anti-cancer properties. MTUCB has been shown to inhibit the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. This makes MTUCB a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-16-6-5-13-11(15)14-9-12(3-4-12)10-2-7-17-8-10/h2,7-8H,3-6,9H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTRUKUDDNTGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-Butan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2601721.png)
![2-bromo-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2601722.png)
![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2601723.png)

![N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2601727.png)



![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2601737.png)


![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2601743.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2601744.png)